molecular formula C7H10N4 B12885644 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine

Cat. No.: B12885644
M. Wt: 150.18 g/mol
InChI Key: UNWYGBVODJYGOQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-b]pyrazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-imidazo[1,2-b]pyrazole
  • 1,6-Dimethyl-1H-imidazo[1,2-b]pyridazine
  • 1,6-Dimethyl-1H-imidazo[1,2-b]thiazole

Uniqueness

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,6-dimethylimidazo[1,2-b]pyrazol-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-6(8)7-10(2)3-4-11(7)9-5/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWYGBVODJYGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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